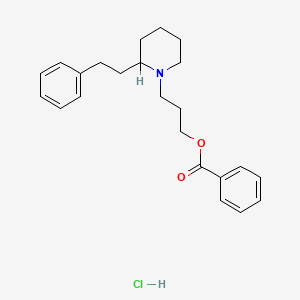
1-Piperidinepropanol, 2-phenethyl-, benzoate, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidinepropanol, 2-phenethyl-, benzoate, hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, a phenethyl group, and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinepropanol, 2-phenethyl-, benzoate, hydrochloride typically involves multiple steps. One common route starts with the preparation of 1-Piperidinepropanol, which can be synthesized by the reduction of the corresponding ketone using a reducing agent such as sodium borohydride. The phenethyl group can be introduced through a nucleophilic substitution reaction, where the piperidine ring reacts with a phenethyl halide under basic conditions. The final step involves the esterification of the hydroxyl group with benzoic acid in the presence of a dehydrating agent like thionyl chloride to form the benzoate ester. The hydrochloride salt is then formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Piperidinepropanol, 2-phenethyl-, benzoate, hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Piperidinepropanol, 2-phenethyl-, benzoate, hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate neurotransmitter activity.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Piperidinepropanol, 2-phenethyl-, benzoate, hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Piperidinepropanol, 2-phenethyl-, benzoate, hydrochloride can be compared with other similar compounds such as:
1-Piperidinepropanol, 2-phenethyl-, acetate, hydrochloride: Similar structure but with an acetate ester instead of a benzoate ester.
1-Piperidinepropanol, 2-phenethyl-, propionate, hydrochloride: Similar structure but with a propionate ester instead of a benzoate ester.
These compounds share similar chemical properties but may differ in their reactivity, stability, and biological activity due to the different ester groups.
Eigenschaften
CAS-Nummer |
78219-45-1 |
|---|---|
Molekularformel |
C23H30ClNO2 |
Molekulargewicht |
387.9 g/mol |
IUPAC-Name |
3-[2-(2-phenylethyl)piperidin-1-yl]propyl benzoate;hydrochloride |
InChI |
InChI=1S/C23H29NO2.ClH/c25-23(21-12-5-2-6-13-21)26-19-9-18-24-17-8-7-14-22(24)16-15-20-10-3-1-4-11-20;/h1-6,10-13,22H,7-9,14-19H2;1H |
InChI-Schlüssel |
NSTHKUHNWFVDDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C(C1)CCC2=CC=CC=C2)CCCOC(=O)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


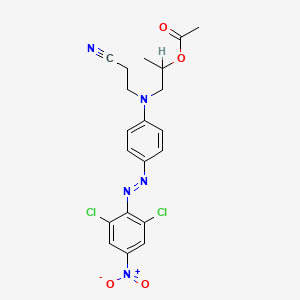
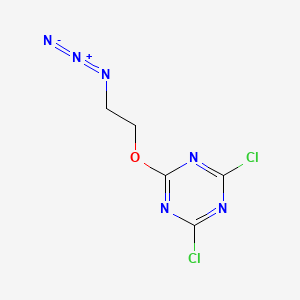

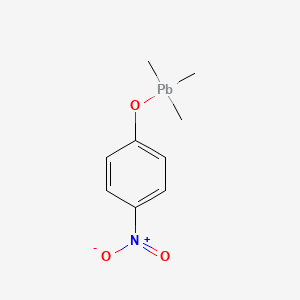


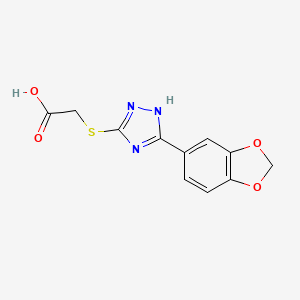
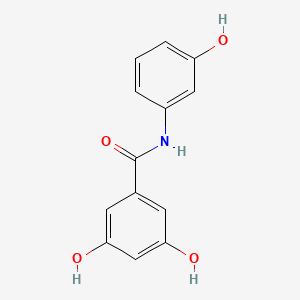

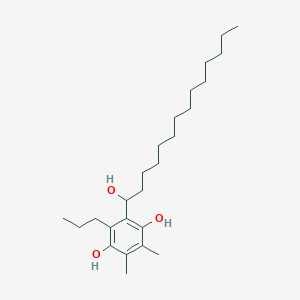


![Tributyl[(4-methoxyphenyl)methyl]stannane](/img/structure/B14441041.png)

